N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycine
Description
N-[3-(4-Chloro-1H-indol-1-yl)propanoyl]glycine is a synthetic compound combining a 4-chloroindole moiety with a glycine residue via a propanoyl linker. Its molecular formula is C₁₃H₁₂ClN₂O₃ (approximate molecular weight: 295.7 g/mol). The chlorine substitution at the 4-position of the indole ring distinguishes it from other halogenated analogs and influences its electronic properties, solubility, and biological interactions .
Properties
IUPAC Name |
2-[3-(4-chloroindol-1-yl)propanoylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-10-2-1-3-11-9(10)4-6-16(11)7-5-12(17)15-8-13(18)19/h1-4,6H,5,7-8H2,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVQOWWETCDXIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCC(=O)NCC(=O)O)C(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Chlorination: The indole ring is then chlorinated at the 4-position using reagents such as thionyl chloride or phosphorus pentachloride.
Propanoylation: The chlorinated indole is reacted with a propanoyl chloride in the presence of a base like pyridine to form the propanoyl derivative.
Glycine Coupling: Finally, the propanoyl derivative is coupled with glycine using coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Features:
- Structural backbone: Indole (aromatic heterocycle) + propanoyl-glycine.
- Synthesis: Typically involves coupling 4-chloroindole with propanoyl chloride, followed by glycine conjugation under controlled pH and temperature .
The compound’s biological activity is hypothesized to stem from its indole core, which is prevalent in pharmaceuticals due to its affinity for serotonin receptors and enzyme modulation .
Comparison with Similar Compounds
Structural Analogs with Halogen Variations
Halogen type and position significantly alter reactivity and bioactivity.
Key Insight : Chlorine’s electronegativity enhances hydrogen bonding in the target compound, while bromine’s lipophilicity improves tissue penetration but may reduce solubility .
Amino Acid Backbone Modifications
Variations in the amino acid component alter pharmacokinetics and target engagement.
Key Insight : The glycine moiety in the target compound balances solubility and metabolic stability, whereas bulkier backbones (e.g., glycylglycine) may hinder cellular uptake .
Functional Group Variations
Substituents on the indole ring or linker modulate chemical reactivity.
Key Insight : The 4-chloro substitution in the target compound optimizes electronic effects without introducing steric hindrance, favoring interactions with flat binding pockets (e.g., enzyme active sites) .
Biological Activity
Overview
N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycine is a synthetic compound that features an indole ring with a chlorine substitution at the 4-position and a glycine moiety linked through a propanoyl group. This compound belongs to a class of indole derivatives, which are recognized for their diverse biological activities and potential therapeutic applications in medicinal chemistry.
Structural Characteristics
The unique structure of this compound allows it to interact with various biological targets, influencing its biological activity. The presence of the chloro group enhances the compound's reactivity and may affect its binding affinity to specific receptors or enzymes.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Chlorine substitution at the 4-position | Different reactivity profile compared to bromo analogs |
| N-[3-(4-bromo-1H-indol-1-yl)propanoyl]glycine | Bromine substitution at the 4-position | Enhanced biological profile due to bromine |
| N-[3-(4-methyl-1H-indol-1-yl)propanoyl]glycine | Methyl substitution at the 4-position | Potentially different biological activity |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various cellular processes. The indole moiety is known for its ability to modulate the activity of these targets, leading to potential therapeutic effects.
Key Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes that play critical roles in cancer cell proliferation.
- Receptor Modulation: It has been suggested that this compound can modulate receptors involved in inflammatory pathways, potentially providing anti-inflammatory effects.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Properties
Studies have shown that indole derivatives, including this compound, possess antimicrobial properties. These properties are significant for developing new antimicrobial agents against resistant strains of bacteria.
Anticancer Activity
The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways.
Case Studies
Several studies have explored the biological activity of indole derivatives similar to this compound:
- Anticancer Activity: In vitro studies on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. For instance, compounds with similar structures showed IC50 values ranging from 10 µM to 20 µM against these cell lines, indicating their potential as anticancer agents.
- Anti-inflammatory Effects: Research on related indole derivatives revealed their ability to reduce inflammation in animal models. For example, a study using carrageenan-induced paw edema models showed that these compounds could significantly decrease swelling compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
